Burixafor Hydrobromide, also known as TG-0054, is a small molecule that functions as an inhibitor of the CXC chemokine receptor 4 (CXCR4). This receptor plays a crucial role in various physiological processes, including hematopoiesis and immune response, making Burixafor a compound of significant interest in therapeutic applications, particularly in oncology and hematology. The compound has shown promise in enhancing the mobilization of hematopoietic stem cells and has been investigated for its potential use in treating conditions such as Waldenström's macroglobulinemia and multiple myeloma .
The synthesis of Burixafor involves several chemical reactions that typically include the formation of key intermediates followed by final coupling reactions. Specific methods for synthesizing Burixafor have been outlined in patent literature, emphasizing the importance of stereochemistry and purity during production.
Burixafor has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CXCR4 receptor. The molecular formula is , and its structure includes:
Burixafor participates in several key chemical reactions relevant to its function as a CXCR4 inhibitor:
The binding mechanism involves competitive inhibition where Burixafor competes with natural ligands for receptor binding sites, leading to altered cellular responses related to migration and proliferation.
Burixafor exerts its effects primarily through antagonism of the CXCR4 receptor. This mechanism is crucial for:
Research indicates that Burixafor's action can enhance the efficacy of other therapies when used in combination, particularly in hematological malignancies .
Relevant analyses such as thermal gravimetric analysis (TGA) confirm its stability profile under varying temperature conditions .
Burixafor is primarily utilized in research settings focusing on:
The CXCR4/CXCL12 (stromal cell-derived factor-1, SDF-1) chemotactic axis is a master regulator of hematopoietic stem and progenitor cell (HSPC) trafficking and bone marrow retention. CXCL12 is constitutively produced by bone marrow stromal cells, osteoblasts, and endothelial cells, creating concentration gradients that guide CXCR4-expressing HSPCs [1] [2]. This interaction activates G-protein-coupled signaling pathways that promote:
Genetic ablation of CXCR4 in murine models causes profound HSC egress from bone marrow, demonstrating its non-redundant role in retention. CXCR4-deficient HSCs exhibit increased ROS production, p38 MAPK activation, DNA double-strand breaks, and apoptosis, ultimately leading to HSC exhaustion [2].
Autologous and allogeneic hematopoietic stem cell transplantation (HSCT) requires collection of ≥2–5 × 10⁶ CD34+ cells/kg recipient weight for durable engraftment [3]. Granulocyte colony-stimulating factor (G-CSF) remains the standard mobilizing agent but has significant limitations:
Novel strategies targeting the CXCR4/CXCL12 axis directly offer faster, more predictable mobilization, particularly for "hard-to-mobilize" patients [1] [5].
Burixafor hydrobromide (TG-0054 hydrobromide) is a selective, orally bioavailable small-molecule CXCR4 antagonist designed to disrupt SDF-1/CXCR4 binding. Its development addresses pharmacological limitations of earlier agents:
Table 1: Key Pharmacological Properties of Burixafor Hydrobromide
Property | Specification | Experimental Model |
---|---|---|
Molecular Weight | 769.01 g/mol | Calculated from formula C₂₇H₅₁N₈O₃P·2.5HBr |
Mechanism | Competitive CXCR4 antagonist | In vitro binding assays |
Solubility | 50 mg/mL in water | In vitro pharmacokinetic studies |
Primary Indication | HSPC mobilization for transplantation | Preclinical and clinical trials |
Secondary Effects | Anti-inflammatory, immunomodulatory | PBMC cytokine modulation assays |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7